molecular formula C6H10N4S B13549703 1-(1,2,5-Thiadiazol-3-yl)piperazine

1-(1,2,5-Thiadiazol-3-yl)piperazine

Cat. No.: B13549703
M. Wt: 170.24 g/mol
InChI Key: FDHNGEAMBARFNM-UHFFFAOYSA-N
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Description

1-(1,2,5-Thiadiazol-3-yl)piperazine is a heterocyclic compound that features a piperazine ring fused with a thiadiazole moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and antifungal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,5-Thiadiazol-3-yl)piperazine typically involves the reaction of piperazine with 1,2,5-thiadiazole derivatives. One common method is the nucleophilic substitution reaction where piperazine reacts with a halogenated thiadiazole compound under basic conditions . The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,5-Thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

1-(1,2,5-Thiadiazol-3-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of bacterial enoyl-acyl carrier protein reductase, an enzyme crucial for fatty acid biosynthesis in bacteria . This inhibition disrupts the bacterial cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

  • 3,4-Dichloro-1,2,5-thiadiazole
  • 1,3,4-Thiadiazole-2,5-dithiol
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

Comparison: 1-(1,2,5-Thiadiazol-3-yl)piperazine is unique due to its dual functionality, combining the properties of both piperazine and thiadiazole rings. This dual functionality enhances its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C6H10N4S

Molecular Weight

170.24 g/mol

IUPAC Name

3-piperazin-1-yl-1,2,5-thiadiazole

InChI

InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-5-8-11-9-6/h5,7H,1-4H2

InChI Key

FDHNGEAMBARFNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NSN=C2

Origin of Product

United States

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